7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride
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Overview
Description
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl chloride functional group attached to the indene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves multi-step organic reactions. One common method involves the bromination of 4-methyl-2,3-dihydro-1H-indene, followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform.
Sulfonylation: Chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Carboxylic Acid Derivatives: Formed by the oxidation of the methyl group.
Scientific Research Applications
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride depends on its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The bromine atom and the indene ring system may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2,3-dihydro-1H-indene: Lacks the bromine and sulfonyl chloride groups, making it less reactive.
7-bromo-2,3-dihydro-1H-indene: Lacks the methyl and sulfonyl chloride groups, altering its reactivity and applications.
4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride:
Uniqueness
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and versatility in chemical synthesis and biological applications. The presence of both bromine and sulfonyl chloride groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
2411247-87-3 |
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Molecular Formula |
C10H10BrClO2S |
Molecular Weight |
309.6 |
Purity |
95 |
Origin of Product |
United States |
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